molecular formula C16H32Br2O7 B2856894 Br-PEG7-Br CAS No. 177987-04-1

Br-PEG7-Br

Cat. No.: B2856894
CAS No.: 177987-04-1
M. Wt: 496.233
InChI Key: WZVUWDFPUXHBBR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Br-PEG7-Br is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within the cell .

Mode of Action

This compound operates by connecting two different ligands; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins . The downstream effects of this pathway include the regulation of various cellular processes such as cell cycle progression, signal transduction, and responses to oxidative stress .

Pharmacokinetics

As a protac linker, it is expected to influence the absorption, distribution, metabolism, and excretion (adme) properties of the resulting protac molecule . The PEGylation of the linker may enhance the solubility and stability of the PROTAC, potentially improving its bioavailability .

Result of Action

The primary molecular effect of this compound is the selective degradation of target proteins . This degradation is achieved through the ubiquitin-proteasome system, leading to changes in cellular processes controlled by these proteins . The cellular effects would depend on the specific target proteins that the PROTAC molecule (containing the this compound linker) is designed to degrade .

Action Environment

The action of this compound, like other PROTAC linkers, can be influenced by various environmental factors. These factors could include the presence of the target protein and E3 ligase, the intracellular environment, and the stability of the PROTAC molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The typical synthetic route involves the reaction of polyethylene glycol with brominating agents under controlled conditions to achieve the desired product .

Industrial Production Methods: In industrial settings, the production of Br-PEG7-Br involves large-scale chemical synthesis using high-purity reagents and stringent reaction conditions to ensure consistency and quality. The compound is typically purified through processes such as recrystallization or chromatography to achieve a high level of purity .

Chemical Reactions Analysis

Types of Reactions: Br-PEG7-Br primarily undergoes substitution reactions due to the presence of bromine atoms, which are good leaving groups. It readily reacts with thiol groups (-SH) to form stable thioether linkages (–S–CH2–).

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are thioether-linked conjugates, which are used in various bioconjugation applications.

Comparison with Similar Compounds

Properties

IUPAC Name

1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32Br2O7/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVUWDFPUXHBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCBr)OCCOCCOCCOCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32Br2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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